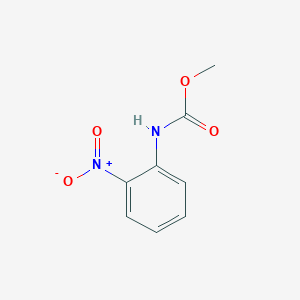
Methyl 2-nitrophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-nitrophenylcarbamate is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.1601 g/mol . It is also known as carbanilic acid, o-nitro-, methyl ester. This compound is characterized by the presence of a carbamate group attached to a 2-nitrophenyl ring, making it a significant molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-nitrophenylcarbamate can be synthesized through the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction typically yields 2-(2-nitrophenyl)acrylate in good yield (85%).
Industrial Production Methods
Industrial production methods for carbamic acid, (2-nitrophenyl)-, methyl ester often involve the use of commercially available starting materials and reagents. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 2-aminophenyl carbamate.
Reduction: Formation of 2-nitrophenyl carboxylic acid.
Substitution: Formation of various substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
Methyl 2-nitrophenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (2-nitrophenyl)-, ethyl ester
- Carbamic acid, (2-nitrophenyl)-, propyl ester
- Carbamic acid, (2-nitrophenyl)-, butyl ester
Uniqueness
Methyl 2-nitrophenylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the nitro group and the methyl ester group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
13725-30-9 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
methyl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |
Clave InChI |
WOOLAWXOCLBPTI-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Key on ui other cas no. |
13725-30-9 |
Sinónimos |
N-(2-Nitrophenyl)carbamic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















